

Dual PI3K/HDAC Inhibitor Ifupinostat: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *Ifupinostat*

Cat. No.: B606836

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Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3K α) and histone deacetylases (HDACs). This dual mechanism of action offers a promising therapeutic strategy in oncology, particularly for hematological malignancies like diffuse large B-cell lymphoma. Understanding the selectivity and potential off-target effects of such dual inhibitors is paramount for predicting their efficacy and safety profiles. This guide provides a comparative analysis of **Ifupinostat**'s activity and cross-reactivity with other kinases, with a focus on available experimental data. As a direct comparator, Fimepinostat (CUDC-907), another well-characterized dual PI3K/HDAC inhibitor, is included.

In Vitro Inhibitory Activity: Ifupinostat vs. Fimepinostat

The primary targets of **Ifupinostat** are PI3K α and HDAC enzymes. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of **Ifupinostat** and Fimepinostat against their intended targets and known off-targets.

Table 1: Inhibition of PI3K Isoforms

Compound	PI3K α (IC50, nM)	PI3K β (IC50, nM)	PI3K δ (IC50, nM)	PI3K γ (IC50, nM)
Ifupinostat (BEBT-908)	9.4	Not Reported	Not Reported	Not Reported
Fimepinostat (CUDC-907)	19 ^{[1][2]}	54 ^{[1][2]}	39 ^{[1][2]}	311 ^[2]

Table 2: Inhibition of HDAC Isoforms

Compound	Pan-HDAC (IC50)	HDAC 1 (IC50, nM)	HDAC 2 (IC50, nM)	HDAC 3 (IC50, nM)	HDAC 6 (IC50, nM)	HDAC 8 (IC50, nM)	HDAC 10 (IC50, nM)	HDAC 11 (IC50, nM)
Ifupinostat (BEBT-908)	Potent inhibitor (specific IC50 not detailed)	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
Fimepinostat (CUDC-907)	pan-inhibitor of Class I and II ^[1]	1.7 ^[2]	5.0 ^[2]	1.8 ^[2]	27 ^[2]	191 ^[2]	2.8 ^[2]	5.4 ^[2]

Table 3: Known Off-Target Kinase Activity

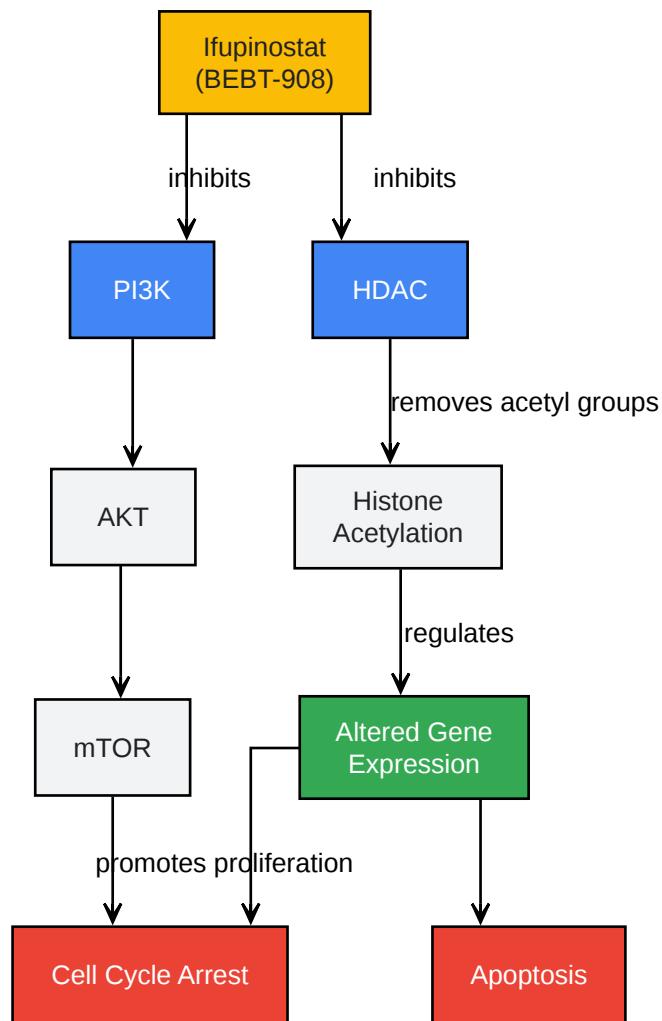
Compound	Off-Target Kinase	IC50 (nM)
Ifupinostat (BEBT-908)	mTOR	227.5
Fimepinostat (CUDC-907)	Not Reported in broad kinase panel screen	Not Reported

It is important to note that while **Ifupinostat** has been shown to inhibit downstream signaling pathways such as JAK/STAT3, MAPK/ERK, and NF-κB, this does not necessarily imply direct inhibition of the upstream kinases in those pathways[3]. A comprehensive, publicly available kinase cross-reactivity panel screening for **Ifupinostat** has not been identified at the time of this guide's compilation. Therefore, a direct comparison of its broader kinase off-target profile with other inhibitors is currently limited.

Signaling Pathway Inhibition

The dual inhibition of PI3K and HDAC by **Ifupinostat** leads to the disruption of multiple oncogenic signaling pathways. The following diagram illustrates the key pathways affected by this dual-target inhibitor.

Signaling Pathways Modulated by Dual PI3K/HDAC Inhibition

[Click to download full resolution via product page](#)**Dual Inhibition of PI3K and HDAC Pathways.**

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for key experiments in kinase inhibitor profiling.

Kinase Selectivity Profiling (General Protocol)

Kinase selectivity is often assessed using in vitro kinase activity assays against a broad panel of purified kinases. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate.

Objective: To determine the inhibitory activity of a compound against a large panel of kinases.

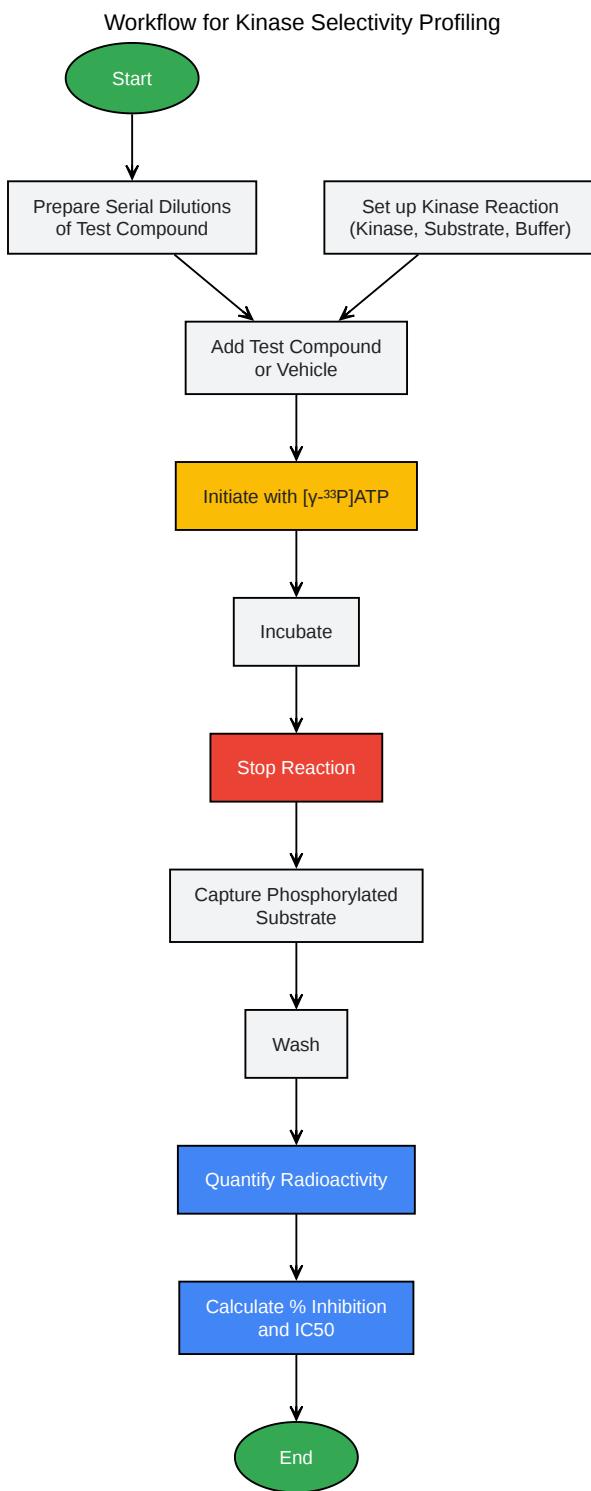
Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- [γ -³³P]ATP or [γ -³²P]ATP
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (e.g., **Ifupinostat**) at various concentrations
- 96- or 384-well plates
- Phosphocellulose or filter-binding apparatus
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
- In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
- Add the test compound or vehicle control to the wells.
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).

- Transfer the reaction mixture to a phosphocellulose membrane or filter plate to capture the phosphorylated substrate.
- Wash the membrane/plate to remove unincorporated [γ -³³P]ATP.
- Quantify the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Kinase Selectivity Profiling Workflow.

HDAC Enzymatic Assay (General Protocol)

The inhibitory activity of compounds against HDAC enzymes is typically measured using a fluorogenic assay.

Objective: To determine the IC₅₀ values of a compound against specific HDAC isoforms.

Materials:

- Recombinant human HDAC isoforms
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)
- Developer solution (containing a protease, e.g., trypsin)
- Test compound (e.g., **Ifupinostat**) at various concentrations
- 96- or 384-well black plates
- Fluorometer

Procedure:

- Prepare serial dilutions of the test compound.
- In each well of the black plate, add the HDAC enzyme and assay buffer.
- Add the test compound or vehicle control.
- Pre-incubate the enzyme with the compound for a short period.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a defined time.
- Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

- Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
- Calculate the percentage of HDAC activity inhibition for each compound concentration.
- Determine the IC₅₀ value from the dose-response curve.

Conclusion

Ifupinostat is a potent dual inhibitor of PI3K α and HDACs. While its activity against these primary targets is well-documented, a comprehensive understanding of its cross-reactivity with a broad panel of kinases remains an area for further investigation. The available data indicates a favorable selectivity for PI3K α over mTOR. For a complete assessment of its off-target profile, a head-to-head comparison with other dual PI3K/HDAC inhibitors, such as Fimepinostat, across a comprehensive kinase panel would be highly valuable for the research and drug development community. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

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